molecular formula C13H17NO B1346769 1-(2,3-Dimethylphenyl)piperidin-4-one CAS No. 938458-78-7

1-(2,3-Dimethylphenyl)piperidin-4-one

Cat. No. B1346769
M. Wt: 203.28 g/mol
InChI Key: LWJVIJIPTFNWDS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)piperidin-4-one is a chemical compound with the CAS Number: 938458-78-7 and a molecular weight of 203.281. It is a solid substance at room temperature1.



Synthesis Analysis

While specific synthesis methods for 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available, piperidine derivatives, in general, have been synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.



Molecular Structure Analysis

The molecular structure of 1-(2,3-Dimethylphenyl)piperidin-4-one consists of a piperidin-4-one ring attached to a 2,3-dimethylphenyl group1. The InChI code for this compound is also available1.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(2,3-Dimethylphenyl)piperidin-4-one are not readily available. However, piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones2.



Physical And Chemical Properties Analysis

1-(2,3-Dimethylphenyl)piperidin-4-one is a solid substance at room temperature with a molecular weight of 203.281. It has a purity of 95%1.


Scientific Research Applications

Chemical Synthesis and Characterization

1-(2,3-Dimethylphenyl)piperidin-4-one derivatives have been synthesized and characterized through various techniques, such as IR, NMR, and mass spectroscopy. These compounds exhibit interesting conformational preferences, including chair and distorted boat conformations, influenced by acyl group modifications. The study of their conformation provides insight into the structural aspects that might affect their biological activity and interaction with biomolecules (Mohanraj & Ponnuswamy, 2017).

Antimicrobial and Antioxidant Activities

Research on 1-(2,3-Dimethylphenyl)piperidin-4-one derivatives has also explored their potential antimicrobial and antioxidant properties. These compounds have shown effectiveness against bacterial strains like Pseudomonas sp. and Salmonella sp., as well as significant antioxidant activities measured by various assays. This highlights their potential as therapeutic agents with antimicrobial and antioxidative benefits (Mohanraj & Ponnuswamy, 2017).

Molecular Docking Studies

Molecular docking studies of these compounds have been conducted to understand their interaction with target proteins, such as CHK1. This approach helps in predicting the binding efficiency and specificity of these compounds towards certain proteins, offering a basis for drug design and development processes (Mohanraj & Ponnuswamy, 2017).

Nonlinear Optical Properties

The nonlinear optical properties of piperidine derivatives, including those with 1-(2,3-Dimethylphenyl)piperidin-4-one structure, have been a subject of study. These materials are crucial for applications in fiber optic communications and optical signal processing, showcasing the versatility of these compounds beyond biological activities (Tamer, 2016).

Green Synthesis Approaches

Innovative green chemistry approaches have been applied to the synthesis of piperidin-4-one derivatives, utilizing environmentally friendly solvents. This not only enhances the sustainability of chemical synthesis but also opens new avenues for the development of piperidine-based compounds with potential industrial and pharmaceutical applications (Hemalatha & Ilangeswaran, 2020).

properties

IUPAC Name

1-(2,3-dimethylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-4-3-5-13(11(10)2)14-8-6-12(15)7-9-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJVIJIPTFNWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640963
Record name 1-(2,3-Dimethylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)piperidin-4-one

CAS RN

938458-78-7
Record name 1-(2,3-Dimethylphenyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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